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Compound of Interest

Compound Name: OSM-S-106

Cat. No.: B12374060 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of OSM-S-106, a promising antimalarial candidate. The information is

intended for researchers, scientists, and professionals in the field of drug development.

Introduction
OSM-S-106 is an aminothieno pyrimidine benzene sulfonamide that has demonstrated potent

activity against Plasmodium falciparum, the parasite responsible for the most severe form of

malaria.[1][2][3][4][5] It was identified from a screen of a GSK library and has been the subject

of an Open Source Malaria campaign. What makes OSM-S-106 particularly noteworthy is its

novel mechanism of action, which involves "reaction hijacking" of the parasite's asparaginyl-

tRNA synthetase (PfAsnRS). This compound exhibits high selectivity for the parasite enzyme

over its human counterpart, low cytotoxicity, and a low propensity for resistance development,

making it an attractive lead for further development.

Chemical Structure and Properties
OSM-S-106 belongs to the class of pyrimidine-based sulfonamides. Its chemical structure is

presented below.

Chemical Identifiers:

CAS Number: 2650846-59-4
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Also known as: TCMDC-135294

The molecule is characterized by a synthetically accessible scaffold, which allows for the

generation of derivatives to explore structure-activity relationships. It is reported to be stable in

the solid state.

Quantitative Data Summary
The biological activity and physicochemical properties of OSM-S-106 are summarized in the

tables below.

Table 1: Biological Activity of OSM-S-106

Parameter Organism/Cell Line Value Reference

IC50 (72h)

Plasmodium

falciparum (3D7

strain)

0.058 ± 0.017 µM

IC50
Plasmodium berghei

(liver stage)
0.25 / 0.42 µM

IC50
HepG2 cell line

(cytotoxicity)
49.6 / 47.3 µM

Selectivity Index

(HepG2/ P. berghei)
- >140-fold

Table 2: Physicochemical Properties of OSM-S-106
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Property Value Reference

Molecular Weight
Not explicitly stated in search

results

LogP
Not explicitly stated in search

results

Solubility
Not explicitly stated in search

results

Intrinsic Clearance (human

microsomes)
Low

Mechanism of Action: Reaction Hijacking
OSM-S-106 acts as a pro-inhibitor that targets the Plasmodium falciparum cytoplasmic

asparaginyl-tRNA synthetase (PfAsnRS). The inhibition mechanism is a novel process termed

"reaction hijacking."

In the normal enzymatic reaction, PfAsnRS catalyzes the attachment of asparagine (Asn) to its

corresponding tRNA (tRNAAsn). OSM-S-106 intervenes in this process. The enzyme activates

asparagine, and instead of this activated amino acid being transferred to the tRNA, it is

attacked by OSM-S-106. This results in the formation of a stable Asn-OSM-S-106 adduct. This

adduct is a potent inhibitor of PfAsnRS, leading to the cessation of protein synthesis and

activation of the amino acid starvation response in the parasite. Importantly, the human AsnRS

is significantly less susceptible to this reaction hijacking, providing a basis for the compound's

selectivity.

PfAsnRS Active Site Cellular Consequence

Asparagine (Asn) Activated Asn
(Asn-AMP)

PfAsnRS

ATP OSM-S-106
(Pro-inhibitor)

Asn-OSM-S-106 Adduct
(Inhibitor)

Reaction Hijacking

Protein SynthesisInhibits Amino Acid
Starvation Response

Leads to
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Click to download full resolution via product page

Caption: Mechanism of action of OSM-S-106 via reaction hijacking of PfAsnRS.

Experimental Protocols
Synthesis of OSM-S-106
The synthesis of OSM-S-106 is achieved through a multi-step process. While the full detailed

protocol is found in supplementary materials of the source publication, the key steps are

outlined as follows:

Heterocycle Synthesis: Preparation of the pyrimidine core is conducted in a two-step

synthesis.

Bromination: The pyrimidine core undergoes bromination.

Amination: An amination reaction follows the bromination step.

Suzuki Coupling: The final step involves a Suzuki coupling with benzenesulfonamide pinacol

boronate to yield OSM-S-106.

The reported yields for this synthetic route range from 45% to 70%, and the process has been

successfully conducted on a gram scale.

In Vitro Activity Assays
P. falciparum Blood Stage Activity: The 3D7 strain of P. falciparum was used to determine the

50% inhibitory concentration (IC50) over a 72-hour incubation period.

P. berghei Liver Stage Activity: The activity of OSM-S-106 against the liver stages of the

parasite was assessed using P. berghei in HepG2-A16-CD81-EGF cells.

Cytotoxicity Assay: The cytotoxicity of the compound was evaluated against the HepG2 cell

line to determine the 50% inhibitory concentration.

Resistance Studies
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To investigate the propensity for resistance development, a single-step selection experiment

was performed. An inoculum of 2.4 x 108 Dd2-B2 parasites was exposed to OSM-S-106 at a

concentration of 3 times the IC90 (508 nM). The cultures were monitored for 60 days for any

signs of recrudescence. No resistant parasites emerged during this period.

Target Identification and Mechanism of Action Studies
In Vitro Evolution of Resistance: A slow ramp-up approach was used to evolve resistance in

parasite cultures, which pointed to PfAsnRS as the target.

Mass Spectrometry: Targeted mass spectrometry was employed to confirm the formation of

the Asn-OSM-S-106 adduct within P. falciparum-infected red blood cells treated with OSM-S-
106.

Protein Translation Assay: The effect of OSM-S-106 on protein translation was assessed by

measuring the incorporation of O-propargyl-puromycin (OPP).

X-ray Crystallography: X-ray crystallographic studies of the human AsnRS in complex with

the inhibitor adduct provided insights into the structure-activity relationship and the

mechanism of selectivity.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of OSM-S-106.
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Caption: A generalized experimental workflow for the evaluation of OSM-S-106.

Conclusion
OSM-S-106 is a promising antimalarial compound with a novel "reaction hijacking" mechanism

of action against PfAsnRS. Its potent activity against both blood and liver stages of

Plasmodium, coupled with low mammalian cell toxicity and a high barrier to resistance,
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underscores its potential as a candidate for further drug development. The synthetically

tractable scaffold also provides opportunities for further optimization of its properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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